![molecular formula C26H29N3O3 B2416316 (E)-1-allyl-4-(1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 876887-37-5](/img/structure/B2416316.png)
(E)-1-allyl-4-(1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
(E)-1-allyl-4-(1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C26H29N3O3 and its molecular weight is 431.536. The purity is usually 95%.
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Scientific Research Applications
Neurodegenerative Disease Treatment
This compound has been shown to ameliorate MPTP-induced dopaminergic neurodegeneration by inhibiting the STAT3 pathway . This suggests that it could be used in the treatment of neurodegenerative diseases such as Parkinson’s disease.
Anti-inflammatory Properties
The compound has demonstrated anti-inflammatory properties in several inflammatory disease models . This suggests potential applications in the treatment of various inflammatory diseases.
Memory Impairment Treatment
The compound has been shown to ameliorate LPS-mediated memory impairment by inhibiting the STAT3 pathway . This suggests potential applications in the treatment of memory impairment conditions, including Alzheimer’s disease.
Antioxidant Activity
The compound is known to have antioxidant activities . This suggests potential applications in the prevention of oxidative stress-related diseases.
Flavoring Agent in Food Products
The compound is predominantly used as a flavoring agent in food products and beverages . This suggests potential applications in the food industry.
Cosmetics and Dentistry
Due to its antioxidant and anti-inflammatory activities, the compound is commonly used in cosmetics and dentistry . This suggests potential applications in the cosmetic industry and dental care.
Mechanism of Action
- The primary target of this compound is signal transducer and activator of transcription 3 (STAT3) . STAT3 is a transcription factor implicated in various autoimmune diseases, including rheumatoid arthritis (RA) .
- In RA, STAT3 plays a crucial role in chronic joint inflammation, synovial fibroblast proliferation, and joint destruction .
- Downstream Signaling : It interferes with downstream signaling pathways regulated by STAT3, mitigating inflammation .
- Anti-Inflammatory Effects : In murine macrophages and human synoviocytes from RA patients, the compound inhibits pro-inflammatory responses by blocking STAT3 activation .
- Anti-Arthritic Activity : In a collagen antibody-induced arthritis (CAIA) mouse model, it exhibits potent anti-arthritic effects .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
4-[1-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-4-8-19-11-12-23(24(16-19)31-3)32-15-14-29-22-10-7-6-9-21(22)27-26(29)20-17-25(30)28(18-20)13-5-2/h4-12,16,20H,2,13-15,17-18H2,1,3H3/b8-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSYHYFLASJACX-XBXARRHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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